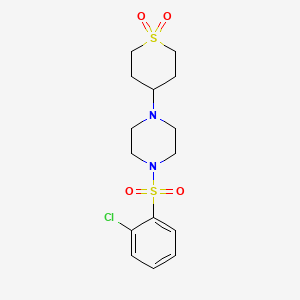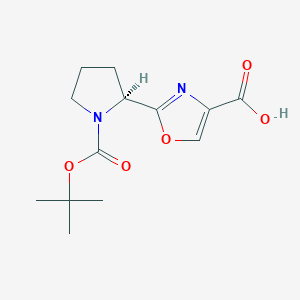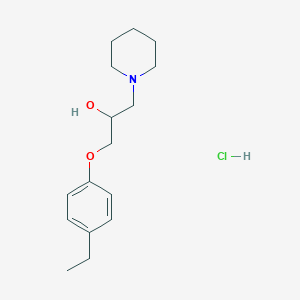
1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea, also known as CCMPU, is a small molecule compound that has been developed for scientific research purposes. It belongs to the class of urea derivatives and has been found to have potential applications in various fields of study.
Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Synthesis
Research on derivatives of anthranilic acid has led to the synthesis of various compounds through reactions with 3‐chloropropyl isocyanate, demonstrating the versatility of urea derivatives in forming complex heterocyclic structures. These studies provide insights into the potential for creating novel compounds with diverse applications, ranging from pharmaceuticals to materials science (Papadopoulos, 1984).
2. Anticancer Potential
Research into 1-aryl-3-(2-chloroethyl) ureas has shown their cytotoxic effects on human adenocarcinoma cells, indicating potential as anticancer agents. These findings suggest the chemical's role in the development of new therapeutic options for cancer treatment (Gaudreault, Lacroix, Pagé, & Joly, 1988).
3. Hydrogel Formation and Properties
The ability of pyrazolyl-urea derivatives to form hydrogels in acidic conditions has been explored, showing the influence of anions on the gel's physical properties. This research highlights the compound's utility in designing hydrogels with tunable properties for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
4. Synthesis of Pyrazole Derivatives
Investigations into the synthesis of pyrazole compounds reveal their potential in creating new chemical entities with possible applications in medicinal chemistry, particularly in the development of anti-cancer agents. Such studies contribute to the expansion of the chemical repertoire for pharmaceutical research (Thomas et al., 2019).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-21-15(12-4-5-12)8-14(20-21)10-19-16(22)18-9-11-2-6-13(17)7-3-11/h2-3,6-8,12H,4-5,9-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEFPCOUEMTSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCC2=CC=C(C=C2)Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2845879.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2845883.png)



![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845888.png)
![isopropyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2845889.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2845890.png)
![3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845892.png)
![2-chloro-N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2845897.png)
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845898.png)
![Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2845899.png)
